

# Technical Support Center: Clindamycin Susceptibility Testing (D-Test)

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## Compound of Interest

Compound Name: *Clindamycin Hydrochloride Monohydrate*

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals performing clindamycin susceptibility testing via the D-test.

## Frequently Asked Questions (FAQs)

Q1: What is the principle behind the D-test?

The D-test, or disk approximation test, is used to detect inducible clindamycin resistance in strains of bacteria, particularly *Staphylococcus* spp., *Streptococcus pneumoniae*, and beta-hemolytic streptococci, that appear clindamycin-susceptible but are resistant to erythromycin in standard susceptibility tests.<sup>[1][2]</sup> Erythromycin and clindamycin are in two distinct antibiotic classes, macrolides and lincosamides respectively, but they share a common binding site on the bacterial 50S ribosome.<sup>[2]</sup> Resistance can be mediated by *erm* genes, which encode for a methylase enzyme that alters this ribosomal binding site, leading to cross-resistance to macrolides, lincosamides, and streptogramin B (MLSB phenotype).<sup>[2]</sup> This resistance can be either constitutive (always expressed) or inducible (expressed only in the presence of an inducer, like erythromycin).<sup>[2][3]</sup> The D-test identifies this inducible resistance by placing an erythromycin disk near a clindamycin disk on an agar plate inoculated with the test organism. <sup>[1]</sup> If the *erm* gene is present and inducible, the erythromycin will induce the production of the methylase, causing the bacteria to become resistant to clindamycin in the area where the two

antibiotics diffuse.[3] This results in a flattening of the circular zone of inhibition around the clindamycin disk, creating a "D" shape.[1][4]

Q2: When should the D-test be performed?

The Clinical and Laboratory Standards Institute (CLSI) recommends performing the D-test on all staphylococci, *Streptococcus pneumoniae*, and beta-hemolytic streptococci isolates that test resistant to erythromycin but susceptible or intermediate to clindamycin in routine susceptibility testing.[1][2] This is crucial because treatment of infections caused by these organisms with clindamycin could fail if the inducible resistance is not detected.[2][3]

Q3: How are D-test results interpreted?

The interpretation of D-test results is based on the shape of the zone of inhibition around the clindamycin disk in proximity to the erythromycin disk.[1][2]

- **Positive D-test:** A flattening of the zone of inhibition around the clindamycin disk on the side adjacent to the erythromycin disk, forming a distinct "D" shape, indicates inducible clindamycin resistance.[1][2][4] These isolates should be reported as resistant to clindamycin.[2]
- **Negative D-test:** A circular, unblunted zone of inhibition around the clindamycin disk indicates that no inducible resistance is present.[2] In this case, the organism is considered susceptible to clindamycin.
- **Constitutive Resistance:** If the isolate is resistant to both erythromycin and clindamycin, with no zone of inhibition around either disk, it exhibits constitutive MLSB resistance.[5]
- **MS Phenotype:** If the isolate is resistant to erythromycin but susceptible to clindamycin with a clear circular zone, it may indicate an alternative resistance mechanism, such as an efflux pump encoded by the *msrA* gene, which does not confer resistance to clindamycin.[6]

## Troubleshooting Guide

Q4: I am not observing a clear "D" shape in my D-test. What could be the issue?

Several factors can affect the clarity of the D-zone. Here are some common causes and troubleshooting steps:

- **Incorrect Disk Spacing:** The distance between the erythromycin and clindamycin disks is critical for proper induction.<sup>[7][8]</sup> An incorrect distance can lead to false-negative results.
  - **Solution:** Ensure the disks are placed at the correct distance, which is typically 15 mm from edge to edge for *Staphylococcus* spp. and 12 mm for *Streptococcus pneumoniae* and beta-hemolytic streptococci.<sup>[1]</sup> Studies have shown that a distance of  $\leq 15$  mm is optimal to prevent false-negative results.<sup>[7][8]</sup>
- **Inappropriate Inoculum Density:** The concentration of the bacterial inoculum can impact the visibility of the inhibition zones.
  - **Solution:** Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard to ensure a confluent lawn of growth.<sup>[3]</sup>
- **Improper Incubation Conditions:** Incorrect incubation time, temperature, or atmospheric conditions can affect bacterial growth and antibiotic diffusion.
  - **Solution:** Incubate staphylococci for 16-18 hours at 35°C in ambient air.<sup>[1]</sup> For beta-hemolytic streptococci and *S. pneumoniae*, incubate for 20-24 hours at 35°C in 5% CO<sub>2</sub>.<sup>[1]</sup>
- **Agar Medium Issues:** The type and depth of the agar can influence the diffusion of the antibiotics.
  - **Solution:** Use Mueller-Hinton agar at a depth of 4 mm. For fastidious organisms like streptococci, supplement with 5% sheep blood.

Q5: My D-test result is negative, but I suspect inducible clindamycin resistance. What could cause a false-negative result?

A false-negative D-test can have significant clinical implications, leading to inappropriate treatment.<sup>[7]</sup> Here are potential causes:

- **Disk Separation Distance is Too Large:** This is a primary cause of false-negative results.<sup>[7][8]</sup> If the disks are too far apart, the concentration of erythromycin reaching the clindamycin disk may be insufficient to induce resistance.
  - **Solution:** Strictly adhere to the recommended disk spacing of 15 mm (or 12 mm for streptococci).<sup>[1]</sup> Research indicates that increasing the distance to 22 mm or 25 mm can significantly increase the rate of false negatives.<sup>[7][8][9]</sup>
- **Weak Inducers:** Some erm gene variants may be weakly induced by erythromycin, leading to a less pronounced or absent D-zone.
- **Genetic Factors:** Some studies suggest that isolates harboring the ermA gene are more prone to false-negative D-tests at wider disk separations compared to those with the ermC gene.<sup>[7]</sup>
- **Automated System Errors:** Some automated susceptibility testing systems that include an inducible clindamycin resistance test may have a notable false-negative rate when compared to the gold standard disk diffusion D-test.<sup>[10]</sup>
  - **Solution:** If a negative result from an automated system is suspected to be incorrect, it should be confirmed with the manual D-test.<sup>[10]</sup>

Q6: Can I get a false-positive D-test result?

False-positive results in a D-test are considered rare.<sup>[7]</sup> The specificity of the D-test is very high, often reported at 100%.<sup>[7]</sup> A flattening of the clindamycin zone is a strong indicator of the presence of an inducible erm gene.

## Data Summary

The following tables summarize key quantitative data related to the D-test procedure and potential for erroneous results.

Table 1: Recommended D-Test Disk Spacing

Organism Group	Recommended Disk Distance (edge-to-edge)
Staphylococcus spp.	15 mm[1]
Streptococcus pneumoniae	12 mm[1]
Beta-hemolytic streptococci	12 mm[1]

Table 2: Impact of Disk Spacing on D-Test Accuracy for Staphylococcus spp.

Disk Separation	Sensitivity	Specificity	Very Major Error Rate (False Negatives)
15 mm	100%[7]	100%[7]	0%
22 mm	87.7%[7]	100%[7]	12.3%[7]
25 mm	Showed a significant decrease in positive results compared to 15 mm[8][9]	Not explicitly stated	Not explicitly stated, but implied increase

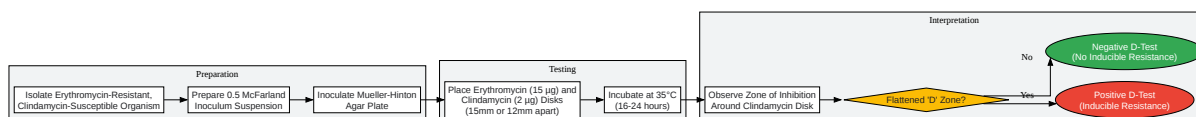
## Experimental Protocols

### Detailed Methodology for the Disk Diffusion D-Test

- Inoculum Preparation:
  - Select 3-5 well-isolated colonies of the test organism from a non-selective agar plate.
  - Suspend the colonies in a sterile broth or saline to achieve a turbidity equivalent to a 0.5 McFarland standard.[3]
- Inoculation of Agar Plate:
  - Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and rotate it against the side of the tube to remove excess liquid.

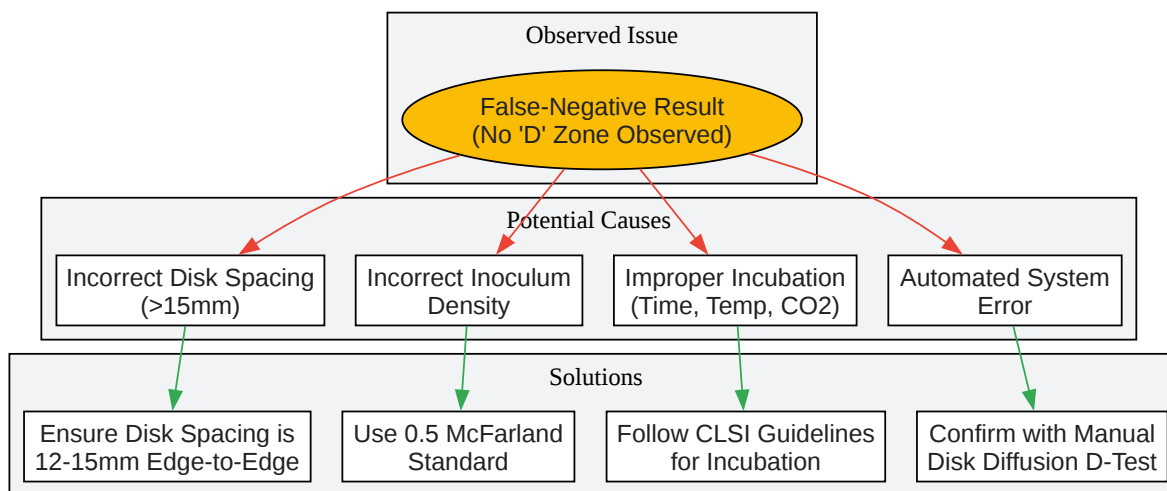
- Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate (supplemented with 5% sheep blood for streptococci) in three directions to ensure confluent growth.[\[1\]](#)
- Allow the plate to dry for 3-5 minutes before applying the disks.
- Disk Placement:
  - Aseptically place a 15 µg erythromycin disk and a 2 µg clindamycin disk on the inoculated agar surface.[\[1\]](#)
  - Ensure the correct center-to-center distance, which translates to an edge-to-edge distance of 15 mm for staphylococci and 12 mm for streptococci.[\[1\]](#)
- Incubation:
  - Invert the plates and incubate within 15 minutes of disk application.
  - Incubate *Staphylococcus* spp. at 35°C in ambient air for 16-18 hours.[\[1\]](#)
  - Incubate *Streptococcus pneumoniae* and beta-hemolytic streptococci at 35°C in 5% CO<sub>2</sub> for 20-24 hours.[\[1\]](#)
- Result Interpretation:
  - After incubation, examine the plate for a flattening of the zone of inhibition around the clindamycin disk adjacent to the erythromycin disk.[\[1\]](#) A "D" shape indicates a positive result. A circular zone indicates a negative result.

## Visualizations



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Caption: Experimental workflow for performing the clindamycin D-test.



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Caption: Troubleshooting logic for a false-negative D-test result.

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